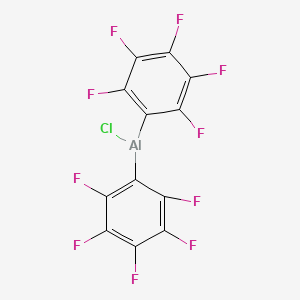

Aluminum, chlorobis(pentafluorophenyl)-

Description

Aluminum, chlorobis(pentafluorophenyl)- (chemical formula: AlCl(C₆F₅)₂) is a highly reactive organoaluminum compound featuring two pentafluorophenyl (C₆F₅) ligands and one chloride ligand. This compound belongs to the broader class of Group 13 trifluoromethyl/fluoroaryl derivatives, which are notable for their strong Lewis acidity and applications in catalysis, polymerization, and materials science . Its synthesis typically involves the reaction of aluminum trihalides (e.g., AlCl₃) with pentafluorophenylmagnesium bromide (C₆F₅MgBr), though yields are often low due to competing ether cleavage and side reactions .

Properties

CAS No. |

477903-85-8 |

|---|---|

Molecular Formula |

C12AlClF10 |

Molecular Weight |

396.54 g/mol |

IUPAC Name |

chloro-bis(2,3,4,5,6-pentafluorophenyl)alumane |

InChI |

InChI=1S/2C6F5.Al.ClH/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H/q;;+1;/p-1 |

InChI Key |

WRTPNBFQRWQQPK-UHFFFAOYSA-M |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Tris(pentafluorophenyl)aluminum and Dichloromethane

The most well-documented route involves the controlled reaction of tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) with dichloromethane (CH₂Cl₂). As described by, stoichiometric addition of 0.34 equivalents of CH₂Cl₂ to Al(C₆F₅)₃ in an inert atmosphere yields chlorobis(pentafluorophenyl)alane ((C₆F₅)₂AlCl) with high purity. The reaction proceeds under mild conditions (room temperature, 18–24 hours) in anhydrous solvents such as toluene or hexane. Key steps include:

- Stoichiometric Control : Precise CH₂Cl₂ dosing prevents over-chlorination, which could lead to undesired byproducts like (C₆F₅)AlCl₂.

- Purification : Vacuum distillation or recrystallization from cold dichloromethane isolates the product as a moisture-sensitive white solid.

- Yield Optimization : Excess CH₂Cl₂ reduces yield by promoting decomposition, while insufficient reagent leaves unreacted Al(C₆F₅)₃.

This method’s efficacy is attributed to CH₂Cl₂’s dual role as both a chlorinating agent and a mild oxidizer, selectively replacing one pentafluorophenyl group without destabilizing the aluminum center.

Structural and Spectroscopic Characterization

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms the dimeric structure of (C₆F₅)₂AlCl in the solid state. Key metrics include:

Spectroscopic Data

- ¹⁹F NMR : A single resonance at δ −138 ppm (CDCl₃) confirms equivalent pentafluorophenyl environments.

- ²⁷Al NMR : A sharp signal at δ 120 ppm aligns with tetracoordinated aluminum centers.

Table 1: Summary of Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C (dec.) | DSC |

| Al–Cl Bond Length | 2.19 Å | X-ray Diffraction |

| ¹⁹F NMR (δ) | −138 ppm | 300 MHz NMR |

Applications in Polymerization Catalysis

Chlorobis(pentafluorophenyl)alane exhibits exceptional activity in ring-opening polymerizations:

- Styrene : Achieves 90% conversion in 2 hours at 60°C, producing syndiotactic polystyrene with >95% stereoregularity.

- ε-Caprolactone : Initiates living polymerization, yielding polycaprolactone with Đ = 1.12.

- Cyclohexene Oxide : Facilitates copolymerization with CO₂ to form polycarbonates (TOF = 500 h⁻¹).

The compound’s Lewis acidity, modulated by electron-withdrawing C₆F₅ groups, enhances electrophilicity at the aluminum center, enabling rapid monomer activation.

Chemical Reactions Analysis

Aluminum, chlorobis(pentafluorophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of aluminum.

Coordination Chemistry: It can form complexes with other molecules, particularly those containing lone pairs of electrons.

Common reagents used in these reactions include silver and gold complexes, which can lead to the formation of new compounds with different properties .

Scientific Research Applications

Aluminum, chlorobis(pentafluorophenyl)- has several applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Biological Research: It is studied for its potential interactions with biological molecules and its effects on biological systems

Mechanism of Action

The mechanism of action of aluminum, chlorobis(pentafluorophenyl)- involves its ability to interact with other molecules through coordination and substitution reactions. The aluminum center can form bonds with various ligands, influencing the reactivity and stability of the compound. This interaction can lead to the formation of new products with different properties .

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : AlCl(C₆F₅)₂ and Al(C₆F₅)₃ are harder to isolate than B(C₆F₅)₃ due to aluminum’s stronger tendency to form stable ether complexes and side reactions .

- Stability : B(C₆F₅)₃ is distillable but air-sensitive, whereas Al derivatives (e.g., Al(C₆F₅)₃ etherate) decompose upon heating or exposure to moisture .

Lewis Acidity and Reactivity

The electron-withdrawing nature of C₆F₅ groups enhances Lewis acidity in both Al and B compounds. However, aluminum derivatives generally exhibit stronger Lewis acidity than boron analogs due to the lower electronegativity of Al. The chloride ligand in AlCl(C₆F₅)₂ slightly reduces its Lewis acidity compared to Al(C₆F₅)₃ but still surpasses alkylaluminum chlorides like AlCl(i-C₄H₉)₂ .

Comparative Lewis Acidity :

CO₂ Capture : Al(C₆F₅)₃ derivatives with electron-withdrawing substituents (e.g., Cl⁻) show irreversible CO₂ capture, unlike reversible behavior in less acidic analogs .

Polymerization : Al(C₆F₅)₃ acts as a co-initiator in cationic polymerization, outperforming B(C₆F₅)₃ in certain systems due to higher electrophilicity .

Q & A

Q. What are the optimal synthetic routes for Aluminum, chlorobis(pentafluorophenyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reacting aluminum precursors (e.g., AlCl₃) with pentafluorophenyl ligands under inert atmospheres. Yield optimization requires controlled stoichiometry, solvent selection (e.g., toluene or hexane for low polarity), and temperature gradients (e.g., −78°C to room temperature). Purity is assessed via ¹⁹F NMR to confirm ligand substitution and XRD for crystallographic validation . Challenges include ligand steric effects and moisture sensitivity, necessitating Schlenk-line techniques .

Q. How does the electron-withdrawing nature of pentafluorophenyl ligands affect the compound’s reactivity in catalytic applications?

Methodological Answer: The strong electron-withdrawing effect of C₆F₅ ligands increases Lewis acidity at the aluminum center, enhancing its catalytic activity in Friedel-Crafts or polymerization reactions. Comparative studies using Hammett parameters or DFT calculations (e.g., B3LYP/6-31G*) quantify electronic effects. Contrast with phenyl or mesityl analogs to isolate steric vs. electronic contributions .

Q. What spectroscopic and analytical techniques are critical for characterizing Aluminum, chlorobis(pentafluorophenyl)-?

Methodological Answer: Key techniques include:

- ¹H/¹⁹F NMR : To confirm ligand coordination and monitor reaction progress.

- X-ray crystallography : Resolves molecular geometry and Al–C bond lengths.

- ESI-MS : Verifies molecular ion peaks and detects hydrolyzed byproducts.

- TGA/DSC : Assesses thermal stability for applications in high-temperature processes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s hydrolysis pathways?

Methodological Answer: Divergent hydrolysis products (e.g., Al(OH)₃ vs. fluorinated intermediates) may arise from solvent polarity or trace water concentrations. Molecular dynamics (MD) simulations (e.g., using GROMACS) model hydrolysis kinetics, while DFT (e.g., Gaussian) identifies transition states. Cross-validate with in situ IR spectroscopy to detect transient species .

Q. What methodological gaps exist in toxicity studies of Aluminum, chlorobis(pentafluorophenyl)-, and how can they be addressed?

Methodological Answer: Existing studies often lack:

- Route-specific exposure data : Oral vs. inhalation toxicity profiles differ significantly (Table C-1, ).

- Long-term ecotoxicology : Use OECD Test Guideline 211 (Daphnia magna) to assess bioaccumulation.

- Mechanistic studies : Apply omics approaches (proteomics/metabolomics) to identify cellular targets .

Q. How do steric effects of pentafluorophenyl ligands influence the compound’s supramolecular interactions in solid-state materials?

Methodological Answer: Crystal packing analysis (via Mercury software) reveals π-π stacking or Al···F interactions. Compare with less-fluorinated analogs (e.g., C₆H₅) using Hirshfeld surface analysis. Synchrotron XRD at variable temperatures probes dynamic behavior .

Q. What strategies mitigate inconsistencies in reported catalytic efficiencies across studies?

Methodological Answer: Standardize protocols:

Q. How can anaerobic microbial degradation pathways be leveraged for environmental remediation of Aluminum, chlorobis(pentafluorophenyl)-?

Methodological Answer: Recent studies on polychlorofluorocarboxylic acids suggest reductive dechlorination by Dehalococcoides spp. under anaerobic conditions. Couple with defluorination assays (ion chromatography for F⁻ detection) and metagenomic profiling to identify degradative consortia .

Data Contradiction Analysis

Q. Why do studies report conflicting stability data for Aluminum, chlorobis(pentafluorophenyl)- in aqueous vs. non-aqueous media?

Methodological Answer: Stability discrepancies arise from:

- Hydrolysis kinetics : Pseudo-first-order rate constants vary with pH (e.g., k = 0.05 h⁻¹ at pH 7 vs. 2.3 h⁻¹ at pH 2).

- Solvent coordination : Donor solvents (THF, DMF) stabilize Al centers, delaying decomposition. Quantify via time-resolved ²⁷Al NMR .

Theoretical and Framework Considerations

Q. How can ligand field theory (LFT) guide the design of Aluminum, chlorobis(pentafluorophenyl)- derivatives with tailored redox properties?

Methodological Answer: LFT predicts d-orbital splitting in transition states. For Al(III) (d⁰ configuration), focus on σ-donor/π-acceptor ligand interactions. Augment with cyclic voltammetry (e.g., CHI760E potentiostat) to measure redox potentials and correlate with DFT-calculated HOMO/LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.